molecular formula C12H14BrNO B8758254 6-Bromo-1-isopropyl-3,4-dihydroquinolin-2(1H)-one

6-Bromo-1-isopropyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8758254
M. Wt: 268.15 g/mol
InChI Key: CMPZDARDRLYXBZ-UHFFFAOYSA-N
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Patent
US08541404B2

Procedure details

To a solution of 6-bromo-3,4-dihydro-1H-quinolin-2-one (750 mg, 3.32 mmol) in 20 ml dry DMF was added potassium tert-butylate (804 mg, 6.64 mmol). After the mixture was stirred for 30 min at room temperature, a solution of isopropyl bromide (814 mg, 6.64 mmol) in 10 ml dry DMF was added and the mixture heated to 80° C. After stirring for additional 48 h, the mixture was cooled to room temperature and diluted with 150 ml 1 N HCl. Extraction with ethyl acetate (2×100 mL) followed by washing of the organic extracts with water and brine, drying over MgSO4 and removal of the solvent in vacuo gave a light yellow solid. Purification by flash chromatography (hexanes/ethyl acetate, 4/1, Rf=0.21) gave 6-bromo-1-isopropyl-3,4-dihydro-1H-quinolin-2-one (347 mg, 1.29 mmol, 33%) as pale yellow solid.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
804 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
814 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.[CH3:13][C:14]([O-])(C)[CH3:15].[K+].C(Br)(C)C>CN(C=O)C.Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH:14]([CH3:15])[CH3:13])[C:7](=[O:12])[CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
BrC=1C=C2CCC(NC2=CC1)=O
Name
Quantity
804 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
814 mg
Type
reactant
Smiles
C(C)(C)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 80° C
STIRRING
Type
STIRRING
Details
After stirring for additional 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
by washing of the organic extracts with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4 and removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a light yellow solid
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (hexanes/ethyl acetate, 4/1, Rf=0.21)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2CCC(N(C2=CC1)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.29 mmol
AMOUNT: MASS 347 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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